![molecular formula C22H24N4O B3843550 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone](/img/structure/B3843550.png)
4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Overview
Description
4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone, also known as BPHA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BPHA is a hydrazone derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have antimicrobial and antiviral activities. In addition, this compound has been shown to have good electron transport properties, making it a promising candidate for use in electronic devices.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its potential for use in various fields, including medicinal chemistry, materials science, and analytical chemistry. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but its effects on normal cells are not fully understood.
Future Directions
There are several future directions for research on 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. One direction is the development of this compound derivatives with improved properties, such as increased potency and selectivity. Another direction is the investigation of this compound's potential for use in other fields, such as catalysis and organic synthesis. Finally, the investigation of this compound's potential for use in combination therapies for cancer treatment is another promising direction for future research.
Scientific Research Applications
4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, this compound has been studied for its potential applications in organic electronics and photovoltaics. This compound has been shown to have good electron transport properties, making it a promising candidate for use in electronic devices. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.
properties
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-3-4-14-27-20-12-10-18(11-13-20)16-23-26-22-24-17(2)15-21(25-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H,24,25,26)/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVVIKQIZSNCAM-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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